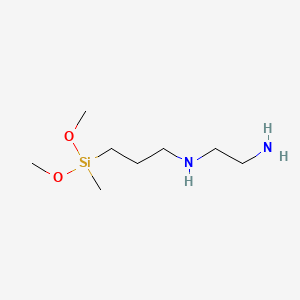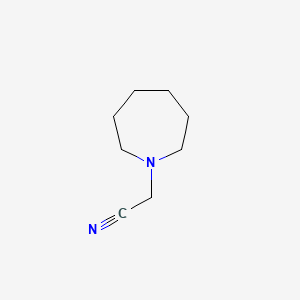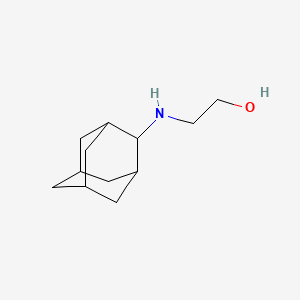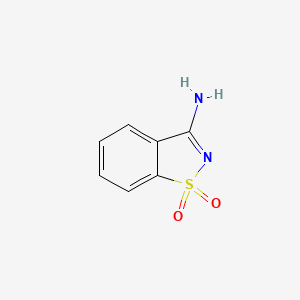
3'-Methylformanilide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds like N-Methylformamide and derivatives involves complex chemical processes. For instance, a novel charge-transporting material, Ethyl 3 carbazylidene α phenyl phenylhydrazone, was synthesized using N Methylformanilide as a replacement for dimethylformamide in formylation reactions, indicating the utility of similar compounds in synthesizing organic photoreceptor compounds (Li Du, 2000).
Molecular Structure Analysis
The molecular structure of N-Methylformamide, a compound similar to 3'-Methylformanilide, has been studied in detail. For example, Kitano and Kuchitsu (1973) determined bond distances and angles in N-methylformamide, revealing systematic trends among the skeletal structures of formamide, acetamide, N-methylformamide, and N-methylacetamide (M. Kitano & K. Kuchitsu, 1973).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to this compound have been explored. For instance, the oxidation of N,N-dimethylanilines with molecular oxygen using iron(III) chloride in the presence of benzoyl cyanide, yielding N-cyanomethyl-N-methylanilines and N-methylformanilides, indicates complex chemical behavior (S. Murata et al., 1993).
Physical Properties Analysis
The study of physical properties is essential for understanding the applications of such compounds. Research on molecules like methyl cyanoformate provides insights into the structural characteristics and physical behavior of similar compounds (J. Durig et al., 1992).
Chemical Properties Analysis
The chemical properties of this compound-related compounds have been a subject of extensive research. For example, the detailed study of molecules like chloroform, bromoform, and methyl-iodide, which are structurally related, helps in understanding their intermolecular structure and chemical interactions (S. Pothoczki et al., 2011).
Wissenschaftliche Forschungsanwendungen
Dyeing Process of Meta-Aramid Fibers
- 3'-Methylformanilide has been utilized as a swelling agent in the dyeing process of meta-aramid fibers, particularly with a cationic dye (C.I. Basic Blue 41). This study explored the optimization of dyeing conditions, including initial dyestuff concentration, swelling agent concentration, and dyeing time. The research indicated that this compound significantly improved dye adsorption and color fastness properties in meta-aramid fibers (Islam, Aimone, Ferri, & Rovero, 2015).
Synthesis of Quinolinium Salts and 4-Quinolones
- Another significant application of this compound is in the chemical synthesis of quinolinium salts and 4-quinolones. These compounds are produced through a reaction involving this compound and alkanoamides in the presence of POCl3. The process yields high-quality 4-quinolones, which are crucial in various chemical and pharmaceutical applications (Meth–Cohn & Taylor, 1993).
Charge Transporting Materials
- In the field of organic electronics, this compound has been used in the synthesis of novel charge-transporting materials. These materials show high sensitivity in the near-infrared region and are utilized in organic electrophotographic photoreceptors. The synthesis process involves a series of reactions where this compound plays a crucial role (Li Du, 2000).
Production from Carbon Dioxide of Flue Gas
- An innovative application of this compound involves its production from the carbon dioxide of flue gas in coal-fired power plants. This process integrates carbon dioxide separation and catalytic conversion to produce this compound efficiently and economically. It demonstrates the potential of this compound in carbon capture and utilization strategies (Han, 2017).
Nuclear Magnetic Resonance Studies
- This compound has been studied for its impact on nuclear magnetic resonance (NMR) spectra, particularly in understanding the reorientations and internal rotations of molecular structures. Such studies are crucial in elucidating the detailed molecular behavior of compounds like this compound (Gutowsky & Holm, 1956).
Safety and Hazards
3’-Methylformanilide may cause an allergic skin reaction and serious eye irritation. It may also cause respiratory irritation . When handling this compound, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Wirkmechanismus
Target of Action
This compound, also known as n-(3-methylphenyl)formamide or 3’-Methylformanilide, is a chemical compound with the molecular formula HCON(CH3)C6H5
Biochemical Pathways
The biochemical pathways affected by 3-Methylformanilide are not well documented. Biochemical pathways refer to a series of chemical reactions occurring within a cell. In these pathways, the principal product of one reaction is the substrate for the next reaction .
Biochemische Analyse
Biochemical Properties
3’-Methylformanilide plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme N-methylformanilide dehydrogenase, which catalyzes the oxidation of 3’-Methylformanilide to its corresponding carboxylic acid. This interaction is crucial for understanding the metabolic pathways involving this compound. Additionally, 3’-Methylformanilide has been shown to interact with certain proteins involved in cellular signaling pathways, influencing their activity and function .
Cellular Effects
3’-Methylformanilide has notable effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in mammalian cell lines, 3’-Methylformanilide has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. This compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of 3’-Methylformanilide involves its binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, such as N-methylformanilide dehydrogenase, by binding to their active sites and preventing substrate access. This inhibition results in the accumulation of 3’-Methylformanilide and its derivatives, which can have downstream effects on cellular processes. Additionally, 3’-Methylformanilide has been shown to modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Methylformanilide change over time due to its stability and degradation. Studies have shown that 3’-Methylformanilide is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light and heat. Long-term exposure to 3’-Methylformanilide in in vitro and in vivo studies has revealed its potential to induce oxidative stress and apoptosis in cells, highlighting the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of 3’-Methylformanilide vary with different dosages in animal models. At low doses, 3’-Methylformanilide has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Studies in rodents have demonstrated that high doses of 3’-Methylformanilide can cause liver and kidney damage, as well as alterations in blood biochemistry. These findings underscore the importance of determining the appropriate dosage for experimental and therapeutic applications .
Metabolic Pathways
3’-Methylformanilide is involved in several metabolic pathways, including its oxidation by N-methylformanilide dehydrogenase. This enzyme-mediated reaction converts 3’-Methylformanilide to its corresponding carboxylic acid, which can then enter various metabolic cycles. Additionally, 3’-Methylformanilide has been shown to affect metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of 3’-Methylformanilide within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that 3’-Methylformanilide can be actively transported into cells via organic anion transporters, where it accumulates in specific cellular compartments. This localization is crucial for its biochemical activity and interactions with target biomolecules .
Subcellular Localization
3’-Methylformanilide exhibits distinct subcellular localization patterns, which are essential for its activity and function. It has been observed to localize primarily in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins. The subcellular localization of 3’-Methylformanilide is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7-3-2-4-8(5-7)9-6-10/h2-6H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXIYUADQNFRCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184863 | |
| Record name | 3'-Methylformanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3085-53-8 | |
| Record name | N-(3-Methylphenyl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3085-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Methylformanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003085538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Formotoluidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62003 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3'-Methylformanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-methylformanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3'-Methylformanilide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM2UR68SAJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-](/img/structure/B1265602.png)








